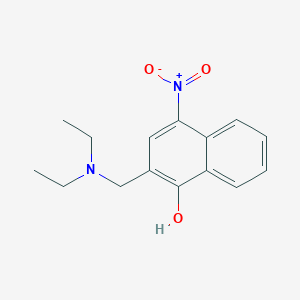![molecular formula C15H15NO4 B15065145 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one CAS No. 89193-38-4](/img/structure/B15065145.png)
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired furoquinoline structure . The reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized furoquinolines.
Applications De Recherche Scientifique
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of furoquinolines.
2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts: Potential antifungal agents with similar structural features.
Uniqueness
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is unique due to its fused furan-quinoline ring system and the presence of methoxy and methyl groups.
Propriétés
Numéro CAS |
89193-38-4 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
7,8-dimethoxy-1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO4/c1-7-13-9-5-11(18-3)12(19-4)6-10(9)16-15(17)14(13)8(2)20-7/h5-6H,1-4H3,(H,16,17) |
Clé InChI |
KUCDTTCEDQFQJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC(=C(C=C3NC(=O)C2=C(O1)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



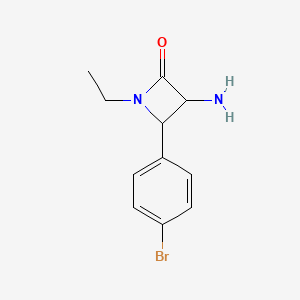

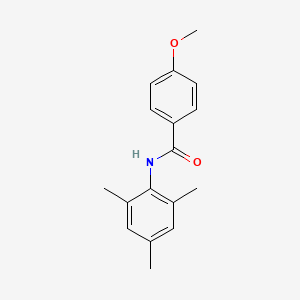
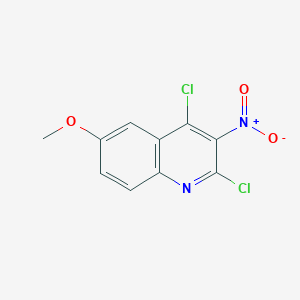
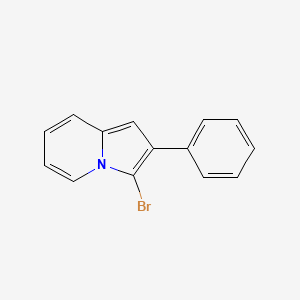
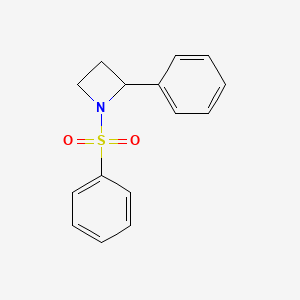
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
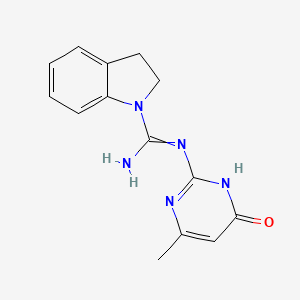

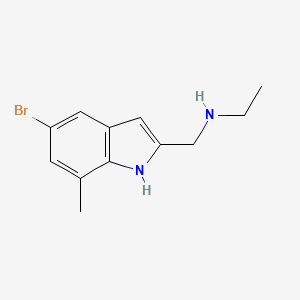
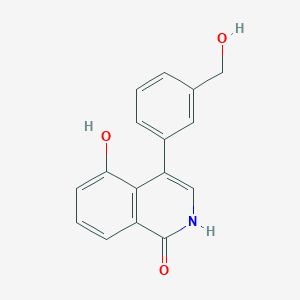
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
